molecular formula C12H15NO B14852546 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one

Cat. No.: B14852546
M. Wt: 189.25 g/mol
InChI Key: IUOVBTWBKSULQR-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid as a catalyst. The reaction mixture is heated at 100°C under nitrogen, and the precursor compound, such as 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[B]azepin-5-one, is added portion-wise. The reaction is maintained at 100°C for 1.5 hours, followed by basification with 2M NaOH and extraction with dichloromethane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as flash chromatography to isolate the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted azepine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities. The presence of methyl groups at positions 6 and 8 can influence the compound’s interactions with molecular targets, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6,8-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one

InChI

InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)13-5-3-4-11(12)14/h6-7,13H,3-5H2,1-2H3

InChI Key

IUOVBTWBKSULQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)CCCNC2=C1)C

Origin of Product

United States

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